N-(Trimethoxysilylpropyl)isothio-uronium chloride
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Overview
Description
N-(Trimethoxysilylpropyl)isothio-uronium chloride is a chemical compound with the molecular formula C7H19ClN2O3SSi. It is known for its unique properties that make it useful in various scientific and industrial applications. The compound is characterized by the presence of a trimethoxysilyl group attached to a propyl chain, which is further connected to an isothio-uronium chloride moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Trimethoxysilylpropyl)isothio-uronium chloride typically involves the reaction of 3-chloropropyltrimethoxysilane with thiourea. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
N-(Trimethoxysilylpropyl)isothio-uronium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloride ion.
Hydrolysis: The trimethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the reagent.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include various substituted silyl compounds.
Hydrolysis Products: Hydrolysis results in the formation of silanol groups and the release of methanol.
Scientific Research Applications
N-(Trimethoxysilylpropyl)isothio-uronium chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(Trimethoxysilylpropyl)isothio-uronium chloride involves its ability to form covalent bonds with both organic and inorganic materials. The trimethoxysilyl group undergoes hydrolysis to form silanol groups, which can then react with hydroxyl groups on surfaces, leading to strong adhesion. The isothio-uronium chloride moiety can interact with various functional groups, enhancing the compound’s reactivity and versatility .
Comparison with Similar Compounds
Similar Compounds
- N-Trimethoxysilylpropyl-N,N,N-Trimethyl Ammonium Chloride
- N-(Trimethoxysilylpropyl)imidazole
- 3-Chloropropyltrimethoxysilane
Uniqueness
N-(Trimethoxysilylpropyl)isothio-uronium chloride is unique due to its dual functionality, combining the properties of both silane and isothio-uronium groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it highly versatile for various applications .
Properties
CAS No. |
84682-36-0 |
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Molecular Formula |
C4H13ClN2O3SSi |
Molecular Weight |
232.76 g/mol |
IUPAC Name |
3-trihydroxysilylpropyl carbamimidothioate;hydrochloride |
InChI |
InChI=1S/C4H12N2O3SSi.ClH/c5-4(6)10-2-1-3-11(7,8)9;/h7-9H,1-3H2,(H3,5,6);1H |
InChI Key |
FTNKPHKEFVDVNN-UHFFFAOYSA-N |
Canonical SMILES |
C(C[Si](O)(O)O)CSC(=N)N.Cl |
Origin of Product |
United States |
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